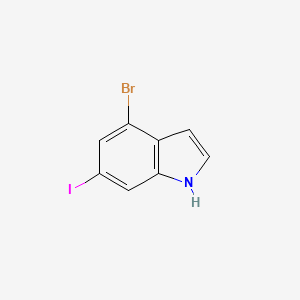

4-Bromo-6-iodo-1H-indole

Descripción general

Descripción

4-Bromo-6-iodo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are significant in various fields due to their presence in natural products, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method includes the sequential bromination and iodination of indole.

Bromination: Indole is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Iodination: The brominated indole is then subjected to iodination using iodine or N-iodosuccinimide (NIS) under similar conditions. The presence of a catalyst like copper(I) iodide can enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and safety.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine and bromine atoms serve as reactive sites for nucleophilic substitution, with iodine exhibiting greater susceptibility due to its lower bond dissociation energy and larger atomic size.

-

Iodine Substitution :

The iodine atom undergoes substitution with nucleophiles like sodium azide or potassium thiolate under mild conditions. For example, reaction with sodium azide in dimethylformamide (DMF) at 60°C yields 4-bromo-6-azido-1H-indole. -

Bromine Substitution :

Bromine substitution typically requires harsher conditions. Using potassium hydroxide in ethanol at 80°C, bromine can be replaced by hydroxyl groups.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 60°C, 4h | 4-Bromo-6-azido-1H-indole | 72% | |

| Potassium thiolate (KSR) | THF, rt, 2h | 4-Bromo-6-(alkylthio)-1H-indole | 65% | |

| KOH (aqueous) | Ethanol, 80°C, 6h | 6-Iodo-4-hydroxy-1H-indole | 58% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging both bromine and iodine as coupling partners.

-

Suzuki-Miyaura Coupling :

Bromine undergoes Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 90°C .

Example: Reaction with phenylboronic acid yields 4-phenyl-6-iodo-1H-indole with 85% yield . -

Sonogashira Coupling :

Iodine participates in Sonogashira coupling with terminal alkynes using PdCl₂(PPh₃)₂ and CuI in triethylamine at 60°C .

Example: Reaction with phenylacetylene produces 6-iodo-4-(phenylethynyl)-1H-indole .

Table 2: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 90°C | 4-Aryl-6-iodo-1H-indole | 78-85% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 6-Iodo-4-alkynyl-1H-indole | 70% |

Oxidation and Reduction Reactions

The indole core and halogen substituents undergo redox transformations under controlled conditions.

-

Oxidation :

Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the indole ring to form oxindole derivatives.

Example: Oxidation yields 4-bromo-6-iodo-oxindole. -

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the indole ring to indoline, while retaining halogens.

Example: Reduction produces 4-bromo-6-iodo-2,3-dihydro-1H-indole.

Table 3: Redox Reactions

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | 4-Bromo-6-iodo-oxindole | 63% | |

| Reduction | LiAlH₄, THF, reflux, 3h | 4-Bromo-6-iodo-2,3-dihydroindole | 55% |

Cycloaddition and Ring Functionalization

The electron-deficient indole ring participates in cycloaddition reactions.

-

Diels-Alder Reaction :

Reacts with dienes in dichloromethane at room temperature to form fused bicyclic compounds .

Example: Reaction with 1,3-butadiene yields a tetracyclic adduct .

Mechanistic Insights

-

Regioselectivity in Substitution :

Iodine’s position at C-6 directs electrophiles to C-5 or C-7 due to its electron-withdrawing effect, as demonstrated in nitration reactions . -

Steric and Electronic Effects :

Bromine at C-4 creates steric hindrance, slowing reactions at adjacent positions but enhancing stability of intermediates in coupling reactions .

Aplicaciones Científicas De Investigación

The biological activity of 4-bromo-6-iodo-1H-indole is attributed to its ability to interact with various biological targets. Its halogen substitutions enhance reactivity, allowing for stable complex formation with proteins or enzymes involved in disease pathways. This characteristic makes it a promising candidate for drug design, particularly in developing targeted therapies against cancer and infectious diseases.

Notable Biological Activities

- Anticancer Activity : Indole derivatives are often associated with anticancer properties. Studies indicate that halogenated indoles can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer.

- Antimicrobial Properties : The compound has shown potential in combating various infectious agents, making it a candidate for further development in antimicrobial therapies.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 5-Bromo-1H-indole | Bromine at position 5 | Lacks iodine; different reactivity |

| 6-Iodo-1H-indole | Iodine at position 6 | Lacks bromine; different biological activity |

| 5-Chloro-6-iodo-1H-indole | Chlorine at position 5; iodine at 6 | Chlorine vs. bromine affects reactivity |

| 4-Bromo-2-methylindole | Methyl group at position 2 | Different substitution pattern |

Case Study 1: Anticancer Research

A study explored the effects of various halogenated indoles on CDK inhibition. The results indicated that compounds with bromination at specific positions exhibited enhanced inhibitory activity against CDK1 and CDK5, suggesting that structural modifications could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Applications

Research has shown that halogenated indoles, including this compound, possess significant antimicrobial properties. In vitro assays demonstrated effective inhibition of bacterial growth, indicating potential for development into new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

4-Bromoindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

6-Iodoindole: Lacks the bromine atom, which can affect its reactivity and biological activity.

4,6-Dibromoindole: Contains two bromine atoms, which can alter its chemical and biological properties compared to the bromo-iodo derivative.

Uniqueness: 4-Bromo-6-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s utility in synthetic chemistry and biological research.

Actividad Biológica

4-Bromo-6-iodo-1H-indole is a halogenated indole derivative characterized by the presence of bromine at the 4-position and iodine at the 6-position of the indole ring. This compound, with a molecular formula of C8H5BrI and a molecular weight of approximately 321.94 g/mol, belongs to a class of compounds known for their diverse biological and pharmacological properties. Indoles are significant in medicinal chemistry, often found in natural products and synthetic compounds that exhibit notable biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Structural Features

The dual halogenation of this compound enhances its reactivity, allowing it to interact with biological targets more effectively than its non-halogenated counterparts. The presence of halogens can improve binding affinity to proteins or enzymes involved in disease pathways, making it a candidate for drug development.

Anticancer Activity

Studies indicate that indole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structural analogs have been reported to inhibit Polo-like kinase 4 (PLK4), a target in cancer therapy, demonstrating the potential of halogenated indoles in oncology .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Indole derivatives are often explored for their ability to inhibit bacterial growth and combat infections. The enhanced reactivity due to halogen substitutions is believed to contribute to this antimicrobial efficacy .

Anti-inflammatory Effects

Research has suggested that certain indole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases. The ability of this compound to interact with specific receptors involved in inflammation is an area of ongoing investigation .

Synthesis and Evaluation

The synthesis of this compound typically involves methods that ensure high purity and yield. For example, continuous flow reactors have been employed to enhance efficiency during synthesis. Following synthesis, biological evaluations are performed to assess its activity against various targets.

A notable study evaluated the structure-activity relationship (SAR) of related indole derivatives. It was found that introducing bromine or iodine at specific positions significantly affected biological activity. For instance, compounds with a bromine at position 5 showed enhanced activity compared to those lacking halogens .

Comparative Analysis

The following table summarizes relevant compounds structurally related to this compound, highlighting their features and biological activities:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 5-Bromo-1H-indole | Bromine at position 5 | Lacks iodine; different reactivity |

| 6-Iodo-1H-indole | Iodine at position 6 | Lacks bromine; different biological activity |

| 5-Chloro-6-iodo-1H-indole | Chlorine at position 5; iodine at 6 | Chlorine vs. bromine affects reactivity |

| 4-Bromo-2-methylindole | Methyl group at position 2 | Different substitution pattern |

This comparative analysis demonstrates that the unique dual halogenation of this compound not only enhances its reactivity but also expands its potential interactions within biological systems compared to its analogs.

Propiedades

IUPAC Name |

4-bromo-6-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTFZEOIVYZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646498 | |

| Record name | 4-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850334-30-4 | |

| Record name | 4-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.